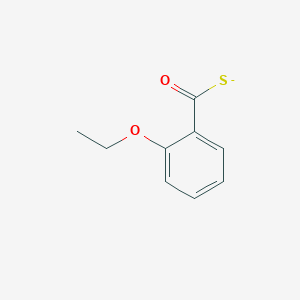

Ethyl 2-sulfanylbenzoate

Description

Significance of Sulfanylbenzoate Esters in Organic Synthesis

Sulfanylbenzoate esters, including Ethyl 2-sulfanylbenzoate, are significant intermediates in organic synthesis due to the dual reactivity conferred by the ester and thiol functionalities. vulcanchem.com The thiol group can act as a nucleophile, while the ester group can undergo various transformations such as hydrolysis, alcoholysis, and aminolysis. libretexts.org This allows for the construction of more complex molecular architectures.

One of the primary applications of sulfanylbenzoate esters is in the synthesis of heterocyclic compounds. For instance, they serve as precursors for benzothiopyranones and their derivatives, which are important structural motifs in medicinal chemistry. thieme-connect.de The synthesis often involves the initial use of a protected thiol group, such as a methylsulfanyl or ethylsulfanyl group, to prevent unwanted side reactions. thieme-connect.de These protected intermediates can then be deprotected and cyclized to form the desired heterocyclic ring system.

Furthermore, sulfanylbenzoate esters are utilized in the synthesis of biologically active molecules. For example, derivatives of 2-ethylsulfanylbenzoates have been used to prepare 3-acetoxy-N,N-dialkylbenzo[b]thiophene-2-carboxamides through an interrupted Pummerer reaction. sorbonne-universite.fr These compounds are of interest due to their potential biological activities. sorbonne-universite.fr

The versatility of sulfanylbenzoate esters in organic synthesis is highlighted in the table below, which showcases examples of complex molecules synthesized from these precursors.

| Precursor | Synthetic Target | Significance of Transformation |

| 2-(Alkylsulfanyl)phenyl derivatives | 2H-1-Benzothiopyran-2-ones | Synthesis of thiocoumarins, a class of heterocyclic compounds with potential biological activity. thieme-connect.de |

| 2-Ethylsulfanylbenzoates | 3-Acetoxy-N,N-dialkylbenzo[b]thiophene-2-carboxamides | Access to biologically relevant benzo[b]thiophene derivatives. sorbonne-universite.fr |

| Substituted benzoic acids and thiols | Thioesters | Development of catalytic methods for amide bond synthesis and post-translational modifications. manchester.ac.uk |

Contemporary Research Directions for Benzoate (B1203000) Esters with Thiol Functionality

Contemporary research on benzoate esters bearing a thiol functionality, such as this compound, is increasingly directed towards exploring their potential applications in medicinal chemistry and materials science. The presence of the thiol group, a known pharmacophore, has spurred investigations into the biological activities of these compounds.

Recent studies have explored the synthesis and antiproliferative activity of novel compounds derived from the coupling of substituted benzoic acids with thiol-containing molecules. nih.gov For instance, a series of 2-[(7-chloroquinolin-4-yl)sulfanyl]ethyl benzoates were synthesized and evaluated for their anticancer properties. nih.goveatris.cz These studies demonstrated that specific derivatives exhibit significant cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting DNA and RNA synthesis. nih.goveatris.cz

The development of new synthetic methodologies for the preparation of thioesters under mild and efficient conditions is another active area of research. researchgate.net This includes the use of novel catalysts and activating agents to facilitate the esterification of thiols with carboxylic acids. researchgate.net Such advancements are crucial for the synthesis of a wide range of thioester-containing molecules with potential pharmaceutical applications.

Moreover, the unique reactivity of the thiol group is being harnessed in the development of functional polymers. Sequential thiol-epoxy and esterification reactions provide a strategy for the synthesis of multifunctional polymers without the need for complex protection and deprotection steps. ethz.ch This approach allows for the precise introduction of desired functionalities into polymeric structures, opening up possibilities for the creation of advanced materials with tailored properties. ethz.ch

Key contemporary research directions for benzoate esters with thiol functionality are summarized in the table below.

| Research Area | Focus | Key Findings/Applications |

| Medicinal Chemistry | Synthesis and evaluation of novel thioester derivatives for anticancer activity. | Identification of potent antiproliferative agents that induce apoptosis in cancer cells. nih.goveatris.cz |

| Catalysis | Development of efficient and environmentally friendly methods for thioester synthesis. | Discovery of new catalytic systems for the direct coupling of thiols and carboxylic acids. researchgate.netelsevierpure.com |

| Polymer Chemistry | Design and synthesis of functional polymers using thiol-containing building blocks. | Creation of multifunctional polymers with controlled architectures and properties for advanced materials applications. ethz.ch |

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxythiobenzate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-2-11-8-6-4-3-5-7(8)9(10)12/h3-6H,2H2,1H3,(H,10,12)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQJSRFSUUVILE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9O2S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616353 | |

| Record name | 2-Ethoxybenzene-1-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33441-56-4 | |

| Record name | 2-Ethoxybenzene-1-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Sulfanylbenzoate and Analogues

Esterification Reactions of 2-Sulfanylbenzoic Acid (Thiosalicylic Acid)

The most direct route to Ethyl 2-sulfanylbenzoate involves the esterification of 2-sulfanylbenzoic acid, commonly known as thiosalicylic acid. This transformation can be achieved through various protocols, ranging from direct acid-catalyzed reactions to more advanced catalytic strategies.

Direct Esterification Protocols

Direct esterification, particularly the Fischer-Speier method, is a well-established technique for synthesizing esters from carboxylic acids and alcohols. masterorganicchemistry.comfiveable.mebyjus.comathabascau.cawikipedia.org In the context of producing this compound, this involves the reaction of thiosalicylic acid with ethanol (B145695) in the presence of a strong acid catalyst. masterorganicchemistry.combyjus.commasterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol reactant is typically used, and the water formed as a byproduct is often removed. byjus.comwikipedia.orgmasterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is generally carried out under reflux conditions. athabascau.caoperachem.com For instance, a typical laboratory-scale procedure involves heating a mixture of benzoic acid and ethanol in a water bath at 70–80 °C. rsc.org

A general procedure for the direct esterification of a carboxylic acid like thiosalicylic acid is as follows: the carboxylic acid is dissolved in an excess of the alcohol (ethanol), and a catalytic amount of concentrated sulfuric acid is cautiously added. operachem.com The mixture is then heated under reflux for a specified period until the reaction reaches completion, which can be monitored by techniques such as thin-layer chromatography. derpharmachemica.com Upon cooling, the product can be extracted and purified.

Catalytic Esterification Strategies

To overcome some of the limitations of traditional acid catalysis, such as harsh reaction conditions and catalyst separation issues, various heterogeneous catalysts have been explored for esterification reactions. Zeolites, for example, have emerged as promising catalysts due to their shape selectivity, thermal stability, and reusability. mdpi.comresearchgate.netelsevierpure.comconicet.gov.ar

Zeolites such as H-ZSM-5 and HY have been successfully employed as catalysts for the synthesis of various esters, including benzoates. elsevierpure.com For the esterification of salicylic (B10762653) acid, a close analogue of thiosalicylic acid, zeolites H-beta and H-ZSM-5 have been shown to be effective, with the catalytic activity being linked to the acid site strength and distribution within the zeolite framework. mdpi.com In a study on the esterification of salicylic acid with dimethyl carbonate, Hβ and HZSM5 zeolites demonstrated high conversion rates, exceeding 90% at 423 K, with selectivity towards the methyl ester being over 95%. iitm.ac.in

The use of zeolite catalysts offers a greener alternative to homogeneous acids, often allowing for easier product isolation and catalyst recycling. The reaction conditions typically involve heating the carboxylic acid and alcohol in the presence of the zeolite catalyst. mdpi.comelsevierpure.com

| Catalyst System | Substrate | Alcohol | Key Conditions | Yield/Conversion | Reference |

| H₂SO₄ (conc.) | Benzoic Acid | Ethanol | Reflux | High | operachem.com |

| H-ZSM-5 | Benzoic Acid | Ethanol | Not specified | Slow production | elsevierpure.com |

| HY Zeolite | Benzoic Acid | Ethanol | High Si/Al ratio | Useful catalyst | elsevierpure.com |

| H-beta Zeolite | Salicylic Acid | Dimethyl Carbonate | 408 K, 4h | >90% conversion | iitm.ac.in |

| HZSM5 Zeolite | Salicylic Acid | Dimethyl Carbonate | 408 K, 4h | >90% conversion | iitm.ac.in |

Introduction of the Sulfanyl (B85325) Group onto Benzoate (B1203000) Scaffolds

An alternative synthetic strategy involves the introduction of the sulfanyl (-SH) group onto a pre-formed benzoate ester. This can be achieved through direct thiolation reactions or by utilizing precursor molecules that are subsequently converted to the target sulfanylbenzoate.

Thiolation Reactions

Direct thiolation of an aromatic ring can be challenging. However, methods have been developed for the introduction of a thiol group onto a benzoate scaffold. One such approach involves the reaction of a halo-benzoate with a thiolating agent. For instance, methyl 2-halobenzoates can be subjected to thiolation reactions to produce methyl 2-mercaptobenzoate. Palladium-catalyzed reactions are often employed for such transformations. thieme-connect.deresearchgate.net

Another approach involves the use of a protected thiol group that is introduced onto the benzoate ring, followed by deprotection to reveal the free sulfanyl group.

Precursor-Based Routes to Sulfanylbenzoates

The synthesis of sulfanylbenzoates can also be accomplished through the transformation of suitable precursor molecules. A common precursor for mthis compound is methyl 2-(dimethylaminocarbonyl)thio-benzoate. This compound can be hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide), followed by acidification to yield methyl 2-mercaptobenzoate in high yield (up to 98%).

Another precursor-based approach starts with a substituted halophenol. For example, a halophenol can be reacted with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate to form the corresponding halobenzoate. Subsequent cyclization and further transformations can lead to the desired sulfanylbenzoate. google.com

Synthesis of Structurally Related Sulfanylbenzoate Esters (e.g., Mthis compound)

The synthetic methodologies described above can be adapted to produce a variety of structurally related sulfanylbenzoate esters. The choice of alcohol during the esterification of thiosalicylic acid directly determines the alkyl group of the resulting ester. For example, using methanol (B129727) instead of ethanol will yield Mthis compound.

The synthesis of Mthis compound is well-documented and often serves as a model for the preparation of other alkyl 2-sulfanylbenzoates. d-nb.info It is a key intermediate in the synthesis of various pharmaceuticals. researchgate.net For example, it can be prepared by the esterification of thiosalicylic acid with methanol. d-nb.info

Chemical Reactivity and Transformation Pathways of Ethyl 2 Sulfanylbenzoate

Reactions Involving the Sulfanyl (B85325) Moiety

The thiol group is the primary center of reactivity in Ethyl 2-sulfanylbenzoate, readily undergoing oxidation and serving as a potent nucleophile in substitution reactions.

The sulfur atom in this compound can exist in various oxidation states. Controlled oxidation allows for the sequential formation of sulfoxides and sulfones, which are valuable intermediates in organic synthesis. The selectivity of these oxidations—stopping at the sulfoxide (B87167) or proceeding to the sulfone—is highly dependent on the choice of oxidant and the reaction conditions. wikipedia.orguoi.gr

The oxidation of the sulfide (B99878) in this compound to a sulfoxide introduces a chiral center at the sulfur atom. This transformation requires mild and selective oxidizing agents to prevent over-oxidation to the sulfone. uoi.gr Common methods for the selective oxidation of sulfides to sulfoxides include the use of one equivalent of an oxidant like hydrogen peroxide (H₂O₂) in the presence of a metal catalyst (e.g., Tantalum carbide, Zr-complexes) or specific organic peroxides like meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. wikipedia.orguoi.gr Visible-light-sensitized aerobic oxidation has also emerged as a green and highly selective method for this conversion. google.com For instance, thioxanthone derivatives, which can be synthesized from thiosalicylic acid, have been used as catalysts to achieve high selectivity for the sulfoxide product. google.com

Further oxidation of the intermediate sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents or a stoichiometric excess of the oxidant, yields the corresponding sulfone. wikipedia.org In this state, the sulfur atom is in its highest oxidation state. Reagents such as excess hydrogen peroxide, often with catalysts like niobium carbide or in the presence of additives like phthalic anhydride (B1165640), are effective for converting sulfides directly to sulfones. wikipedia.orgresearchgate.net The combination of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate (B1210297) provides a metal-free, environmentally friendly option for this transformation, often with no observation of the intermediate sulfoxide. wikipedia.org

Table 1: Representative Oxidation Conditions for Aryl Sulfides

| Product Type | Oxidant System | Catalyst/Additive | Solvent | Key Features |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Tantalum Carbide (TaC) | Various | High yield and selectivity for sulfoxide. wikipedia.org |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Zr/SiW₁₂/GO | Solvent-free | Heterogeneous, recyclable catalyst. sciforum.net |

| Sulfoxide | meta-Chloroperoxybenzoic acid (m-CPBA) | None | Chlorinated solvents | Stoichiometric control is crucial to avoid sulfone formation. |

| Sulfone | Hydrogen Peroxide (H₂O₂) | Niobium Carbide (NbC) | Various | High yield and selectivity for sulfone. wikipedia.org |

| Sulfone | Urea-Hydrogen Peroxide (UHP) | Phthalic Anhydride | Ethyl Acetate | Metal-free, environmentally benign oxidation. wikipedia.org |

| Sulfone | Sodium Chlorite (NaClO₂) | Hydrochloric Acid (HCl) | Acetonitrile | Generates ClO₂ in situ for efficient oxidation. researchgate.net |

The nucleophilic nature of the thiol group in this compound makes it an excellent substrate for the formation of new carbon-sulfur (C-S) bonds through alkylation and arylation reactions. These reactions are fundamental for creating more complex molecular architectures.

S-alkylation of this compound involves the reaction of its thiolate anion, typically generated in situ with a base, with an alkyl halide or another electrophilic alkylating agent. wikipedia.org This reaction yields an ethyl 2-(alkylthio)benzoate derivative. While standard base-catalyzed alkylations are common for many thiols, research on the closely related mthis compound has shown that such conditions can sometimes be problematic due to the instability of the starting material. researchgate.net

In such cases, alternative methods have been developed. A notable example is the Lewis acid-catalyzed alkylation of mthis compound with salicyl alcohol, which proceeds in good yield where standard base-catalyzed methods fail. researchgate.net However, conventional S-alkylation of the parent thiosalicylic acid using various alkyl halides in an alkaline solution is a well-established procedure. researchgate.netorganic-chemistry.org Furthermore, the S-alkylation of methyl 2-mercaptobenzoate with bromoacetonitrile (B46782) using potassium carbonate as a base in a polar aprotic solvent proceeds efficiently to yield the corresponding cyanomethyl thioether. google.com

Table 2: Examples of S-Alkylation of Thiosalicylic Acid and its Esters

| Substrate | Alkylating Agent | Catalyst/Base | Solvent | Product | Yield | Ref |

| Mthis compound | Salicyl alcohol | BF₃·OEt₂ (Lewis Acid) | CH₂Cl₂ | Methyl 2-[(2-hydroxybenzyl)sulfanyl]benzoate | 65% | researchgate.net |

| Methyl 2-mercaptobenzoate | Bromoacetonitrile | K₂CO₃ | Tetrahydrofuran (THF) | Methyl 2-[(cyanomethyl)thio]benzoate | 80-88% | google.com |

| Thiosalicylic acid | Benzyl (B1604629) chloride | NaOH | Ethanol (B145695)/Water | 2-(Benzylsulfanyl)benzoic acid | N/A | organic-chemistry.org |

| Thiosalicylic acid | Ethyl iodide | NaOH | Ethanol/Water | 2-(Ethylsulfanyl)benzoic acid | N/A | organic-chemistry.org |

The formation of a C(aryl)-S bond via the S-arylation of this compound typically requires transition-metal catalysis. These methods provide a powerful means to synthesize diaryl thioethers. The two most prominent strategies are copper-catalyzed and palladium-catalyzed cross-coupling reactions.

The copper-catalyzed S-arylation, often referred to as an Ullmann-type condensation, involves the coupling of a thiol with an aryl halide. These reactions are typically performed in the presence of a copper(I) salt (e.g., CuI) and a base, often requiring a ligand such as dimethylethylenediamine (DMEDA) to facilitate the reaction. clockss.org This approach is relatively inexpensive and effective for a range of substrates.

Palladium-catalyzed S-arylation, analogous to the Buchwald-Hartwig amination, has also emerged as a highly versatile and efficient method. These reactions typically employ a palladium catalyst (e.g., a preformed palladium-phosphine complex like Xantphos-Pd-G3) and a base to couple a thiol with an aryl iodide or bromide under mild conditions. This methodology exhibits broad substrate scope and functional group tolerance, enabling the synthesis of complex molecules containing the diaryl thioether linkage.

Table 3: Representative Catalytic Systems for S-Arylation of Aryl Thiols

| Catalytic System | Catalyst | Ligand | Base | Solvent | Reaction Type |

| Copper-Catalyzed | Copper(I) Iodide (CuI) | N,N'-Dimethylethylenediamine (DMEDA) | Cs₂CO₃ | Dioxane | Ullmann-type C-S Coupling |

| Copper-Catalyzed | Copper(II) Trifluoroacetate (Cu(TFA)₂) | None | O₂ (oxidant) | Dichloromethane (DCM) | Chan-Lam-type Coupling with boronic acids |

| Palladium-Catalyzed | Pd₂(dba)₃ | Xantphos | Diisopropylethylamine (DIPEA) | Acetonitrile/Water | Buchwald-Hartwig-type C-S Coupling |

| Palladium-Catalyzed | Pd(OAc)₂ | Tri-tert-butylphosphine (P(t-Bu)₃) | K₃PO₄ | Toluene | Buchwald-Hartwig-type C-S Coupling |

Arylation Reactions

Addition Reactions to Unsaturated Systems

The nucleophilic character of the sulfanyl group also enables it to undergo addition reactions to electron-deficient unsaturated systems, such as α,β-unsaturated carbonyl compounds or alkynes. This is commonly known as a Michael-type addition. For example, the anion of mthis compound, a close analogue of the ethyl ester, has been shown to add to diethyl penta-2,3-dienedioate, an unsaturated diester. thieme-connect.de This addition reaction is followed by an intramolecular cyclization to form a benzothiopyran-4-one derivative, showcasing how this reactivity can be harnessed in tandem for heterocyclic synthesis. thieme-connect.de

Reactions of the Ester Functional Group

The ethyl ester group of this compound can undergo characteristic reactions of carboxylic acid esters, most notably hydrolysis and transesterification.

Hydrolysis to 2-Sulfanylbenzoic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-Sulfanylbenzoic Acid. This transformation is typically carried out under basic conditions, a process known as saponification. sserc.org.uksserc.org.uk The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). sserc.org.ukyoutube.com The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the sodium salt of the carboxylic acid (sodium 2-sulfanylbenzoate) and ethanol. youtube.com

Subsequent acidification of the reaction mixture with a strong mineral acid, like hydrochloric acid (HCl), protonates the carboxylate salt, causing the less soluble 2-Sulfanylbenzoic Acid to precipitate out of the solution. sserc.org.ukyoutube.com This method is a standard and high-yielding procedure for converting esters to their parent carboxylic acids. nih.gov

Table 3: General Procedure for Ester Hydrolysis

| Step | Reagents | Purpose | Observation | Ref |

| 1. Saponification | This compound, NaOH(aq), Heat (Reflux) | Cleavage of the ester bond to form the sodium salt of the acid and ethanol. | Oily ester layer disappears into the aqueous solution. | sserc.org.ukyoutube.com |

| 2. Acidification | HCl(aq) or other strong acid | Protonation of the sodium carboxylate salt. | A solid precipitate (2-Sulfanylbenzoic Acid) forms. | nih.govyoutube.com |

| 3. Isolation | Filtration | Separation of the solid product from the aqueous solution. | Pure carboxylic acid is obtained after washing and drying. | sserc.org.uk |

Transesterification Processes

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, the ethyl group can be replaced by another alkyl or functionalized group. For example, in a synthetic sequence, a related benzoate (B1203000) ester was treated with sodium methoxide (B1231860) in methanol (B129727). cas.cz This resulted in the exchange of a more complex ester group for a simple methyl group, demonstrating a base-catalyzed transesterification. cas.cz This process is reversible, and the equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing one of the products (e.g., ethanol) from the reaction mixture.

Intramolecular Cyclization and Heterocycle Formation

This compound, also known as ethyl thiosalicylate, possesses a reactive thiol group ortho to an ester functionality, making it a valuable precursor for the synthesis of various sulfur-containing heterocyclic compounds through intramolecular cyclization reactions. These reactions typically involve the nucleophilic attack of the sulfur atom onto an electrophilic center, which can be the carbonyl carbon of the ester itself or a carbon atom of a suitably appended side chain. The resulting cyclized products, such as benzothiazepines and benzothiophenes, are important scaffolds in medicinal chemistry and materials science.

Synthesis of Benzothiazepines and Benzothiophenes from Thiosalicylic Acid

While direct studies on this compound are not extensively detailed in readily available literature, a wealth of information exists for its parent compound, thiosalicylic acid (2-mercaptobenzoic acid). The chemical principles and reaction pathways involved in the cyclization of thiosalicylic acid are directly applicable to its esters, including this compound, often with the ester group providing a convenient handle for subsequent transformations or influencing reaction conditions. Many synthetic routes to these heterocyclic systems proceed via intermediates derived from thiosalicylic acid or its esters.

Benzothiazepines, a class of seven-membered heterocyclic compounds, have been synthesized from thiosalicylic acid derivatives. rsc.orgd-nb.info These compounds have garnered significant attention due to their diverse biological activities. rsc.org For instance, the condensation of thiosalicylic acid with various reactants can lead to the formation of the 1,4-benzothiazepine core. rsc.org

Benzothiophenes, five-membered sulfur-containing heterocycles, are another important class of compounds synthesized from thiosalicylic acid and its derivatives. An efficient one-pot method for the synthesis of 2-aroylbenzo[b]thiophen-3-ols involves the reaction of 2-mercaptobenzoic acid with various substituted aryl bromomethyl ketones. rsc.orgrsc.org This reaction proceeds through the initial S-alkylation of the thiol group to form a 2-((2-oxo-2-arylethyl)sulfanyl)benzoic acid intermediate, which then undergoes an in-situ intramolecular cyclization to yield the benzothiophene (B83047) scaffold. rsc.orgrsc.org

The proposed mechanism for this transformation highlights the key steps of the intramolecular cyclization. After the initial S-alkylation, a base, such as triethylamine, facilitates the formation of an enolate. This enolate then attacks the carboxylic acid, leading to a cyclized intermediate that subsequently eliminates a molecule of water to form the final 2-aroylbenzo[b]thiophen-3-ol product. rsc.org The reaction conditions, including the choice of base and solvent, play a crucial role in the efficiency of the cyclization. rsc.org

Table 1: Synthesis of 2-Aroylbenzo[b]thiophen-3-ols from 2-Mercaptobenzoic Acid This table summarizes the reaction conditions and yields for the synthesis of various 2-aroylbenzo[b]thiophen-3-ols, demonstrating the versatility of the intramolecular cyclization approach.

| Entry | Aryl Bromomethyl Ketone | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Phenacyl bromide | Triethylamine | DMF | 2 | 92 | rsc.org |

| 2 | 4'-Methylphenacyl bromide | Triethylamine | DMF | 2.5 | 90 | rsc.org |

| 3 | 4'-Methoxyphenacyl bromide | Triethylamine | DMF | 3 | 88 | rsc.org |

| 4 | 4'-Chlorophenacyl bromide | Triethylamine | DMF | 2 | 95 | rsc.org |

| 5 | 4'-Bromophenacyl bromide | Triethylamine | DMF | 2 | 94 | rsc.org |

Formation of Other Sulfur-Containing Heterocycles

The reactivity of the thiol group in this compound and its parent acid allows for the synthesis of a variety of other sulfur-containing heterocycles beyond benzothiazepines and benzothiophenes. The specific heterocyclic system formed is dependent on the nature of the coreactant and the reaction conditions employed.

For example, the reaction of 2-mercaptobenzoic acid with cyanoguanidine in refluxing water leads to the formation of a benzothiazinone, a six-membered heterocyclic compound. beilstein-journals.org This reaction highlights the nucleophilicity of the thiol group in an intramolecular cyclocondensation reaction. beilstein-journals.org

Furthermore, derivatives of this compound can be utilized in the synthesis of more complex heterocyclic systems. For instance, ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate derivatives can be synthesized from 2-mercaptobenzothiazole (B37678) and ethyl chloroacetate (B1199739), showcasing the versatility of the sulfanylbenzoate scaffold in constructing fused heterocyclic systems. derpharmachemica.com

The intramolecular cyclization of appropriately substituted 2-sulfanylbenzoate derivatives is a powerful strategy for the synthesis of a wide array of sulfur-containing heterocycles. These reactions often proceed with high efficiency and provide access to molecular frameworks with significant biological and material applications.

Coordination Chemistry and Ligand Design Principles

Ethyl 2-Sulfanylbenzoate as a Monodentate Ligand

While often recognized for its chelating ability, the thiosalicylate moiety, including esters like this compound, can function as a monodentate ligand. In this mode, it coordinates to a metal center through only one of its donor atoms, typically the sulfur. The coordination behavior is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions.

The parent acid, thiosalicylic acid, has been shown to coordinate in a monodentate fashion. For instance, in certain transition metal complexes, the carboxylate group bonds to the metal ion while the sulfur atom remains uncoordinated. cranfield.ac.uk Conversely, coordination can occur solely through the thiolate group, particularly with soft metal ions that have a higher affinity for sulfur. Given that the ester carbonyl oxygen in this compound is a weaker Lewis base than the deprotonated carboxylate oxygen of thiosalicylate, monodentate coordination through the sulfur atom is a plausible scenario, especially when complexed with soft transition metals.

Chelating Capabilities of Sulfanylbenzoate Derivatives

The most prominent feature of sulfanylbenzoate derivatives in coordination chemistry is their ability to act as bidentate chelating agents. google.com The ligand, typically after deprotonation of the sulfanyl (B85325) group to form a thiolate, coordinates to a single metal center through both the sulfur atom and the carbonyl oxygen atom. This forms a stable six-membered chelate ring. rsc.org

This heterodifunctional nature, combining a soft thiolate donor and a hard carboxylate/carbonyl donor, makes thiosalicylates versatile ligands for a wide range of metals across the periodic table. rsc.orgresearchgate.net The formation of the chelate complex enhances the thermodynamic stability compared to coordination with two separate monodentate ligands, an effect known as the chelate effect. This stability is crucial for many of the applications of these complexes, including in catalysis and materials science. rsc.org Studies on analogous selenosalicylate complexes have further confirmed the prevalence of this six-membered chelate ring formation with various transition metals like platinum, palladium, and nickel. rsc.org

Synthesis and Characterization of Metal-Sulfanylbenzoate Complexes

The synthesis of metal-sulfanylbenzoate complexes typically involves the reaction of a metal salt with the corresponding sulfanylbenzoic acid or its ester derivative in a suitable solvent. rsc.orgresearchgate.net The ligand may be used in its neutral form or as a salt after deprotonation. Characterization of the resulting complexes relies on a suite of analytical techniques to confirm their structure and composition.

Common Characterization Techniques:

X-ray Crystallography: Provides definitive information about the solid-state molecular structure, including bond lengths, bond angles, and coordination geometry. rsc.orgresearchgate.netscispace.com

Infrared (IR) Spectroscopy: Used to identify the coordination mode of the ligand by observing shifts in the vibrational frequencies of the C=O and C-S bonds upon complexation. cranfield.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure of diamagnetic complexes in solution.

Elemental Analysis: Confirms the empirical formula of the synthesized complexes. researchgate.net

UV-Vis Spectroscopy: Used to study the electronic properties of the complexes. researchgate.net

A wide variety of transition metal complexes with thiosalicylate and its derivatives have been synthesized and studied. These complexes exhibit diverse geometries and coordination modes.

Palladium(II) Complexes: Palladium complexes have been prepared from the reaction of a palladium(II) source with dithiosalicylic acid, which undergoes in-situ cleavage to form the thiobenzoate anion. researchgate.net The resulting complexes, such as [Pd(tb)(bipy)]·3H₂O, feature a square planar geometry with the palladium atom coordinated to the nitrogen atoms of a bipyridine ligand and the sulfur and oxygen atoms of the thiobenzoate ligand. researchgate.net

Copper Complexes: Copper(I) complexes with methylthiosalicylate, [Cu(PPh₃)₂(mts)], have been synthesized and characterized. researchgate.net Dimeric copper(II) complexes have also been reported where the metal ions are bridged by the carboxylate groups of the thiodibenzoate ligand, which can be formed in-situ from thiosalicylic acid. cranfield.ac.uk

Ruthenium Complexes: Hydrothermal reaction of RuCl₃ with thiosalicylic acid (TSA) can yield a dimeric, µ-bridging tetra-coordinated ruthenium complex, [Ru(C₆H₄(CO₂)(µ-S)(H₂O)]₂. cranfield.ac.ukresearchgate.net

Other 3d Metals (Zn, Co, Ni): Complexes with the general formula [M(dtdb)(phen)(H₂O)]n (where M = Zn(II), Co(II), Ni(II) and dtdb = 2,2′-dithiodibenzoate) have been synthesized. cranfield.ac.ukresearchgate.net In these structures, the metal ions are coordinated by the dtdb anion, which is formed via in-situ S-S bond formation from thiosalicylic acid. cranfield.ac.ukresearchgate.net

Vanadium Complexes: The reaction of [VCl₃(thf)₃] with sodium 2-sulfanylbenzoate has been shown to produce a trinuclear vanadium cluster, [PPh₄]₂[V₃OCl₄(Hmba)₅], containing a [V₃(µ₃-O)]⁷⁺ core. researchgate.netresearchgate.net

While less common than their transition metal counterparts, main group metal complexes of sulfanylbenzoates have been prepared and show interesting structural diversity. nih.govmsu.edursc.org

Research on the reaction of methyl thiosalicylate with trimethylaluminum (B3029685) (Me₃Al) and trimethylindium (B1585567) (Me₃In) reveals distinct structural outcomes depending on the metal. scispace.com

Aluminum Complex: The reaction with Me₃Al yields a monomeric complex, Me₂Al(SC₆H₄-2-CO₂Me). In the solid state, these monomers form noncovalently bonded dimers. The aluminum center is tetrahedral, and the six-membered Al-S-C-C-C-O chelate ring is significantly puckered. scispace.com

Indium Complex: In contrast, the reaction with Me₃In forms [Me₂In(µ-SC₆H₄-2-CO₂Me)]₂, which exists as a monomer-dimer equilibrium in solution. The solid-state structure is a dimer with a central In₂(µ-S)₂ core, where each indium atom is five-coordinate. The bridging occurs through the thiolate sulfur atoms. scispace.com

This difference highlights how the identity of the group 13 metal influences the resulting coordination structure, with the larger indium atom accommodating a higher coordination number. scispace.com

| Complex | Formula | Structure Type | Metal Coordination | Key Feature |

|---|---|---|---|---|

| Dimethylaluminum methylthiosalicylate | Me₂Al(SC₆H₄-2-CO₂Me) | Monomer (in solution and solid state, with non-covalent dimers in crystal) | Tetrahedral Al | Puckered six-membered chelate ring |

| Dimethylindium methylthiosalicylate | [Me₂In(µ-SC₆H₄-2-CO₂Me)]₂ | Dimer (in solid state) | Five-coordinate In | Dimeric structure with an In₂(µ-S)₂ core |

Catalytic Applications of Sulfanylbenzoate-Derived Metal Complexes

The unique coordination environment provided by sulfanylbenzoate ligands can impart catalytic activity to their metal complexes. These complexes have been investigated as catalysts in various organic transformations. sciforum.net The development of metal complexes for catalysis is a major field, with applications ranging from pharmaceuticals to materials science. nih.govnih.gov

Heck Cross-Coupling Reactions: Palladium(II) thiosalicylate complexes have demonstrated catalytic activity in Heck cross-coupling reactions, which are fundamental C-C bond-forming reactions in organic synthesis. researchgate.netsciforum.net For example, complexes like [Pd₂(tb)₂(phen)₂]·dtdb·H₂O have been used to catalyze the reaction between iodobenzene (B50100) and methyl acrylate (B77674). The catalyst's performance can be optimized by adjusting reaction conditions such as the base and solvent. researchgate.net

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Et₃N | DMF | 85 |

| 2 | K₂CO₃ | DMF | 72 |

| 3 | NaOAc | DMF | 65 |

| 4 | Et₃N | CH₃CN | 78 |

| 5 | Et₃N | Toluene | 55 |

Thiol-Yne Click Reaction: Copper(I) complexes of methylthiosalicylate, such as [Cu(dppf)(mts)], have been successfully employed as catalysts for the thiol-yne click reaction between phenylacetylene (B144264) and thiophenol. researchgate.net This reaction is a highly efficient method for synthesizing vinyl thioethers. The catalytic system shows high atom economy and stereoselectivity. researchgate.net

Oxidation Reactions: While direct examples with this compound are sparse, related transition metal complexes, such as those involving Schiff bases, are known to be effective catalysts for oxidation reactions, including the epoxidation of olefins. nih.gov The electronic and steric environment created by the ligands is crucial for the catalytic activity and selectivity. nih.govresearchgate.net The combination of early and late transition metals within a single complex, sometimes bridged by ligands like thiosalicylates, is an emerging strategy for developing catalysts for new transformations. tandfonline.com

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Organic Reaction Mechanisms

The reaction pathways for derivatives of ethyl 2-sulfanylbenzoate are diverse, encompassing nucleophilic substitutions, radical reactions, and transition metal-catalyzed couplings. The specific mechanism is often dictated by the reactants, catalysts, and conditions employed.

One-pot synthesis of 2-aroyl-benzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and phenacyl bromide under basic conditions proceeds through a well-defined sequence. rsc.org The reaction is initiated by a nucleophilic substitution (SN2-type) mechanism. Triethylamine acts as a base, abstracting a proton from the sulfhydryl group of 2-mercaptobenzoic acid. rsc.org The resulting thiolate anion then attacks the phenacyl bromide, displacing the bromide ion to form an intermediate, 2-((2-oxo-2-phenylethyl)thio)benzoic acid. rsc.org This is followed by an intramolecular cyclization to yield the final benzo[b]thiophene product. rsc.org

In contrast, palladium-catalyzed S-benzylation of mercaptobenzoic acids with benzylic alcohols in water does not follow a simple SN2 pathway. rsc.org The reaction is ineffective without a palladium(0) catalyst, ruling out a direct substitution mechanism. rsc.org The proposed mechanism involves the formation of an active (η³-benzyl)palladium(II) cation complex as a key intermediate, analogous to palladium-catalyzed allylic substitution reactions. rsc.org

Radical mechanisms are also observed in reactions involving related aromatic compounds. For instance, the Gomberg-Bachmann reaction, a method for forming unsymmetrical biaryls from arenediazonium salts, proceeds via the formation of an aryl radical. uni-regensburg.de Similarly, visible-light-mediated trifluoromethylthiolation of arenediazonium salts is understood to involve a trifluoromethylsulfur radical as a key intermediate. thieme-connect.com

Studies of Catalytic Cycle Mechanisms

Catalysis is central to many synthetic applications of this compound and related thiol-containing aromatics, offering efficient and selective pathways. The elucidation of these catalytic cycles is crucial for optimizing reaction conditions and expanding their scope.

Palladium-Catalyzed C-S Coupling: In the S-benzylation of mercaptobenzoic acids, the catalytic cycle is initiated by the reaction of a Pd(0) species with a benzylic alcohol. rsc.org This step forms an (η³-benzyl)palladium(II) intermediate. Subsequent nucleophilic attack by the thiolate of the mercaptobenzoic acid on this palladium complex yields the S-benzylated product and regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. rsc.org

Copper-Catalyzed C-S Coupling: Copper-catalyzed cross-coupling reactions are a vital tool for forming carbon-sulfur bonds. researchgate.netgoogle.com A general procedure involves the use of a Cu(I) iodide catalyst, a base such as potassium carbonate, and a ligand like ethylene (B1197577) glycol in a suitable solvent. mdma.ch The thiol and an aryl halide are coupled under these conditions. mdma.ch While the precise mechanism can vary, the cycle generally involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the thiolate, and subsequent reductive elimination to form the aryl sulfide (B99878) product and regenerate the active copper catalyst. researchgate.net These methods offer an economical and practical alternative to palladium-catalyzed reactions. researchgate.net

Table 1: Comparison of Catalytic Systems for C-S Bond Formation

| Catalyst System | Reactants | Key Features | Source(s) |

| Pd₂(dba)₃ / Water | Mercaptobenzoic acid, Benzyl (B1604629) alcohol | Proceeds via an (η³-benzyl)palladium(II) intermediate; Not an SN2 mechanism. | rsc.org |

| CuI / Ethylene glycol | Thiol, Aryl iodide | Economical and practical protocol; Good functional group tolerance. | researchgate.net, mdma.ch |

| [Ru(phen)₃Cl₂] / Visible Light | Arenediazonium salt, Trifluoromethylthiolating agent | Involves a trifluoromethylsulfur radical intermediate; Mild reaction conditions. | thieme-connect.com |

| Expandable Graphite / Microwave | Benzoic acid, Ethanol (B145695) | Heterogeneous catalysis; Environmentally benign process with high yield. | cibtech.org |

Visible-Light Photoredox Catalysis: A modern approach involves the use of visible-light photoredox catalysis for C-S bond formation. In the synthesis of trifluoromethylthiolated arenes from arenediazonium salts, a ruthenium complex, [Ru(phen)₃Cl₂], is employed as the photocatalyst. thieme-connect.com Upon irradiation with visible light, the excited catalyst initiates a single-electron transfer process, leading to the generation of an aryl radical from the diazonium salt and a trifluoromethylsulfur radical from a shelf-stable reagent. thieme-connect.com These radicals then combine to form the desired product. thieme-connect.com

Intermediates and Transition State Analysis

The identification and analysis of transient species like reaction intermediates and transition states provide deep mechanistic understanding.

In the one-pot synthesis of benzo[b]thiophenes, the reaction proceeds through a key acyclic intermediate, 2-((2-oxo-2-phenylethyl)thio)benzoic acid (9). rsc.org The subsequent intramolecular cyclization involves the formation of an enolate intermediate (I), generated by the abstraction of an α-proton by a base. rsc.org This enolate then attacks the carboxylic group, leading to a cyclic intermediate (II), which eliminates water to form the final product. rsc.org

Proposed Intermediates in Benzo[b]thiophene Synthesis

Adapted from research on the synthesis of 2-aroyl-benzo[b]thiophen-3-ols. rsc.org

For the palladium-catalyzed S-benzylation of substituted benzyl alcohols, Hammett studies revealed a negative ρ value. rsc.org This indicates a build-up of positive charge in the rate-determining transition state, which is consistent with the formation of the proposed (η³-benzyl)palladium(II) cationic intermediate. rsc.org

Computational studies and trapping experiments are also powerful tools. In studies of reactions involving arenediazonium salts, radical intermediates are often proposed based on trapping experiments with agents like TEMPO. uni-regensburg.de For some reactions, the geometries of optimized structures and transition states have been calculated to support the proposed mechanistic pathways. uni-regensburg.de Similarly, in a visible-light-mediated reaction, electron paramagnetic resonance (EPR) spectroscopy was used to detect and characterize radical adducts, providing evidence for a trifluoromethylsulfur radical intermediate. thieme-connect.com

Computational Chemistry Applications in Sulfanylbenzoate Research

Theoretical Studies of Molecular Structure and Conformation

The three-dimensional arrangement of atoms in a molecule, its conformation, is fundamental to its chemical reactivity and biological activity. Theoretical studies are used to explore the potential energy surface (PES) of ethyl 2-sulfanylbenzoate to identify its most stable conformations.

This analysis is typically performed using quantum chemical methods like Density Functional Theory (DFT). researchgate.net The process involves calculating the molecule's energy for a systematic variation of key dihedral angles, such as the rotation around the C-S and C-C bonds connecting the sulfanyl (B85325) and ester groups to the benzene (B151609) ring. researchgate.net The results of these calculations reveal the low-energy, stable conformers and the energy barriers that separate them. researchgate.net For instance, a conformational analysis of the related molecule ethyl methyl sulfone using the B3PW91/6-311++G(d,p) method identified three energy minima corresponding to different rotational positions of the ethyl group. researchgate.net A similar approach for this compound would elucidate how intramolecular interactions, such as potential hydrogen bonding between the thiol hydrogen and the ester carbonyl oxygen, influence its preferred shape. This structural information is critical for understanding its interaction with other molecules.

Table 1: Representative Data from Conformational Analysis of a Related Sulfone

| Conformational Parameter | Value | Method |

| Dihedral Angle (C-C-S-C) | 65°, 180°, 295° | B3PW91/6-311++G(d,p) |

| Description | Three stable conformers | Relaxed PES Scan |

| This table is illustrative, based on the analysis of ethyl methyl sulfone, and shows the type of data generated in conformational studies. researchgate.net |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely simulated.

DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. nih.gov This involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The predicted shifts are then compared with experimental spectra to aid in signal assignment. For example, in a study of a sulfonamide-Schiff base derivative, DFT calculations were used to predict 1H and 13C NMR signals, which showed good correlation with the experimental findings. nih.gov Similarly, vibrational frequencies from IR spectroscopy can be computed. These calculations help assign specific absorption bands to the corresponding molecular vibrations, such as the S-H stretch of the sulfanyl group or the C=O stretch of the ester. This combined spectroscopic and computational approach provides a robust method for structural elucidation.

Table 2: Comparison of Experimental and Computationally Predicted NMR Shifts for a Model Compound

| Proton/Carbon | Experimental Shift (ppm) | Computational Shift (ppm) |

| Azomethine (CH) | 8.40 | 8.60 |

| Aromatic Protons | 6.15 - 7.80 | 7.03 - 8.20 |

| Azomethine Carbon | 191.23 | 147.63 |

| Aromatic Carbons | 96.62 - 157.69 | 98.90 - 146.69 |

| Data derived from a study on a sulfonamide-Schiff base derivative, illustrating the predictive power of computational methods for spectroscopic analysis. nih.gov |

Reaction Mechanism Modeling

Understanding the precise pathway a chemical reaction follows is crucial for optimizing reaction conditions and developing new synthetic methods. Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of transient intermediates and transition states. uni-regensburg.de

Quantum chemical methods, particularly DFT, are used to calculate the energetics of a proposed reaction pathway. psu.edu This involves computing the standard enthalpies of formation and Gibbs free energies for reactants, intermediates, products, and transition states. psu.edumdpi.com By mapping these energies, a reaction profile can be constructed, revealing the thermodynamic and kinetic feasibility of the reaction. For example, in studying the formation of ethanimine (B1614810) from radical precursors, calculations showed that while the reaction is fast, the primary products are methanimine (B1209239) and a methyl radical, with ethanimine forming in smaller amounts. mdpi.com For reactions involving this compound, such as its oxidation or its participation in coupling reactions, DFT calculations can determine the relative energies of different pathways, guiding synthetic efforts toward the desired product. nih.gov

The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, therefore, its rate. uni-regensburg.de Locating the transition state structure on the potential energy surface is a key goal of reaction modeling. Algorithms are used to find this first-order saddle point, and frequency calculations are then performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. uni-regensburg.de For instance, mechanistic studies of radical aromatic substitutions have used computational methods to identify diazoformate adducts as key intermediates that decompose to form an aryl radical, postulating a radical chain mechanism. uni-regensburg.de For this compound, transition state computations could be used to explore mechanisms like its synthesis via esterification or its role in reactions like the Pschorr cyclization. uni-regensburg.de

Ligand-Receptor Interaction Modeling

Given the prevalence of sulfanylbenzoate derivatives in medicinal chemistry, understanding how these molecules interact with biological receptors is of significant interest. Ligand-receptor interaction modeling, primarily through molecular docking, is a computational technique used to predict the binding mode and affinity of a small molecule within the active site of a protein. mdpi.comumpr.ac.id

The process begins with a three-dimensional structure of the target receptor, often obtained from the Protein Data Bank (PDB). mdpi.com A docking program, such as AutoDock Vina, is then used to place the ligand (this compound) into the receptor's binding pocket in various orientations and conformations. nih.gov These poses are then scored based on a function that estimates the binding free energy. The results can identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues of the receptor. nih.gov For example, docking studies of the drug tamsulosin (B1681236) with the α1A-adrenergic receptor identified critical interactions with residues like Trp-102 and Asp-106. nih.gov Similar studies with this compound could guide the design of more potent and selective inhibitors for a given target.

Table 3: Key Amino Acid Interactions in a Sample Ligand-Receptor Docking Simulation

| Ligand | Receptor | Interacting Amino Acid Residues | Software Used |

| Tamsulosin | α1A-Adrenergic Receptor | Trp-102, Asp-106, Val-107, Gln-177, Phe-312 | AutoDock Vina |

| Mirabegron (B1684304) | α1A-Adrenergic Receptor | Gln-177, Lys-309 | AutoDock Vina |

| This table illustrates the type of detailed interaction data obtained from molecular docking studies, using tamsulosin and mirabegron as examples. nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of ethyl 2-sulfanylbenzoate reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. The ethyl group protons exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons adjacent to the oxygen atom, and a triplet for the terminal methyl (-CH3) protons. The chemical shift of the thiol (-SH) proton can vary and is often observed as a broad singlet.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic | 7.0 - 8.0 | Multiplet |

| -OCH₂- | ~4.3 | Quartet |

| -CH₃ | ~1.3 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other functional groups.

Carbon-¹³C NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is typically observed at a significant downfield shift, often in the range of δ 165-170 ppm. The aromatic carbons produce a series of signals in the δ 120-140 ppm region. The carbons of the ethyl group appear at higher field strengths, with the -OCH₂- carbon around δ 60 ppm and the -CH₃ carbon around δ 14 ppm.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 170 |

| Aromatic C-S | ~138 |

| Aromatic C-H | 124 - 134 |

| -OCH₂- | ~61 |

Two-Dimensional (2D) NMR Experiments

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are instrumental in establishing connectivity between protons and carbons. libretexts.org A COSY spectrum of this compound would show cross-peaks between the coupled protons of the ethyl group, confirming their proximity in the molecule. libretexts.org HMQC experiments correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in both ¹H and ¹³C NMR spectra. For instance, a cross-peak would be observed between the methylene protons and the corresponding methylene carbon of the ethyl group. mnstate.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. A strong absorption peak corresponding to the carbonyl (C=O) stretch of the ester group is typically observed in the region of 1680-1720 cm⁻¹. The C-O stretching vibration of the ester appears in the 1200-1300 cm⁻¹ range. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The S-H stretching vibration of the thiol group is often weak and appears around 2550-2600 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1680 - 1720 libretexts.org |

| C-O (Ester) | Stretch | 1200 - 1300 libretexts.org |

| Aromatic C-H | Stretch | > 3000 libretexts.org |

| Aromatic C=C | Stretch | 1450 - 1600 libretexts.org |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (182.24 g/mol ). chemicalbook.com High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the elemental composition. rsc.org The fragmentation pattern can also provide structural information. Common fragments may include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

X-ray Crystallography for Solid-State Structural Elucidation

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl thiosalicylate |

| S-butyl derivative of thiosalicylic acid |

Synthesis and Exploration of Derivatives and Analogues

Design Principles for Novel Sulfanylbenzoate Derivatives

The design of novel sulfanylbenzoate derivatives is guided by principles aimed at creating molecules with enhanced properties or specific biological activities. A primary strategy involves scaffold-based design, where the ethyl 2-sulfanylbenzoate core is systematically decorated with various functional groups to explore the structure-activity relationship (SAR). mdpi.com

Modern drug design often employs computational methods to guide the synthesis of new derivatives. Techniques such as scaffold decoration can generate large virtual libraries of compounds by adding different substituents to the core structure. mdpi.com These virtual compounds can then be screened using ligand-based and structure-based models to predict their potential efficacy and properties like the lipid-water partition coefficient (LogP), molecular weight (MW), and topological polar surface area (TPSA). mdpi.com This in-silico approach helps prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.com

Another key design principle is the concept of isosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties to modulate the molecule's activity, stability, or pharmacokinetic profile. For instance, the sulfanyl (B85325) hydrogen can be replaced with various groups to enhance stability and reduce the potential for oxidation, which the free thiol group is prone to. The introduction of specific pharmacophores or reactive handles can also be a deliberate design choice to target particular biological pathways or to enable further conjugation to other molecules.

Functionalization at Aromatic Ring Positions

The aromatic ring of this compound is amenable to substitution, allowing for the introduction of various functional groups that can significantly alter the molecule's electronic and steric properties. These modifications are crucial for fine-tuning the biological activity or material characteristics of the resulting derivatives.

Research has shown the synthesis of derivatives with substituents on the benzene (B151609) ring. For example, ethyl 5-methoxy-2-sulfanylbenzoate features a methoxy (B1213986) group at the 5-position. smolecule.com The introduction of an ethyl group at the 2-position (relative to the ester) and a sulfanyl group at the 5-position results in ethyl 2-ethyl-5-sulfanylbenzoate. nih.gov Halogenation is another common modification, with bromine's electron-withdrawing nature being used to reduce the nucleophilicity at the sulfur atom in related structures. The addition of nitro (-NO₂) and amino (-NH₂) groups can introduce redox-active and hydrogen-bonding capabilities.

These functionalizations can be achieved through various organic reactions. For instance, the synthesis of ethyl [(1,3-benzothiazol-2-yl) sulfanyl] acetate (B1210297) derivatives involves the reaction of substituted 2-aminobenzothiazole (B30445) with ethyl chloroacetate (B1199739), indicating that the core benzothiazole (B30560) structure, analogous to the benzene ring of this compound, can be pre-functionalized before subsequent reactions. derpharmachemica.com

Table 1: Examples of Aromatic Ring Functionalization in Sulfanylbenzoate Derivatives

| Base Compound | Substituent | Position | Resulting Compound Name |

|---|---|---|---|

| This compound | Methoxy | 5 | Ethyl 5-methoxy-2-sulfanylbenzoate smolecule.com |

| Ethyl benzoate (B1203000) | Ethyl, Sulfanyl | 2, 5 | Ethyl 2-ethyl-5-sulfanylbenzoate nih.gov |

Modification of the Ester Group

The ethyl ester group of this compound is another site for chemical modification. While direct transesterification is a standard chemical transformation, much of the documented synthetic work involves either using the corresponding carboxylic acid (2-sulfanylbenzoic acid) to create different esters or amides, or using methyl esters in place of ethyl esters from the outset.

For example, the synthesis of 3-acetoxy-N,N-dialkylbenzo[b]thiophene-2-carboxamides begins with methyl 2-ethylsulfanylbenzoate or methyl 5-chloro-2-ethylsulfanylbenzoate. sorbonne-universite.fr These starting materials are then converted to the corresponding N,N-dialkyl-3-(2-ethylsulfinylphenyl)-3-oxopropanamides, demonstrating the transformation of the ester group into an amide functionality. sorbonne-universite.fr Similarly, the synthesis of various biologically active compounds starts from 2-(methylthio)benzoic acid, which can be esterified or converted to amides as needed. fishersci.com

The conversion of the ester to other functional groups is a key step in creating diverse derivatives. For instance, in the synthesis of novel fusidic acid derivatives, the carboxyl group at the C-21 position was modified through esterification with different alcohols or through amidation with amines using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) as a coupling agent. mdpi.com This same principle can be applied to the carboxyl group of the benzoate scaffold after hydrolysis of the ethyl ester.

Substitution at the Sulfur Atom

The sulfur atom of the sulfanyl group is a highly reactive nucleophilic center, making it the most common site for derivatization. thieme-connect.de A wide range of substituents can be introduced at this position, leading to the formation of thioethers, sulfoxides, sulfones, and other sulfur-containing functionalities.

Alkylation and Arylation: The hydrogen atom of the sulfanyl group can be readily substituted. A common method involves reacting the thiol with an alkyl or aryl halide under basic conditions.

Benzylation: Reaction with benzyl (B1604629) chloride yields Ethyl 2-(Benzylsulfanyl)benzoate, which increases steric bulk and protects the thiol from oxidation.

Alkylation with Functionalized Groups: Reaction with ethyl chloroacetate produces ethyl [(1,3-benzothiazol-2-yl) sulfanyl] acetate derivatives. derpharmachemica.com Similarly, using bromoacetonitrile (B46782) results in Methyl 2-[(Cyanomethyl)thio]benzoate.

Arylation: Coupling with a 2-bromophenyl group leads to Ethyl 2-[(2-Bromophenyl)sulfanyl]benzoate.

Oxidation: The sulfur atom can be oxidized to higher oxidation states. The use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert the sulfanyl group first to a sulfinyl (sulfoxide) group and then to a sulfonyl (sulfone) group. nih.gov This is demonstrated in the synthesis of 2-[(7-chloroquinolin-4-yl)sulfinyl]ethyl benzoate and 2-[(N-oxide 7-chloroquinolin-4-yl)sulfonyl]ethyl benzoate derivatives. nih.goveatris.cz

Formation of Sulfonamides: The sulfanyl group can also be oxidized to a sulfonyl chloride, which can then be reacted with an amine to form a sulfonamide, as seen in the related compound Ethyl 2-sulfamoylbenzoate. lookchem.com

Table 2: Examples of Derivatives from Substitution at the Sulfur Atom

| Reagent/Reaction | Sulfur Substituent | Resulting Compound Class | Example Compound Name |

|---|---|---|---|

| Benzyl Halide | Benzyl (-CH₂C₆H₅) | Thioether | Ethyl 2-(Benzylsulfanyl)benzoate |

| Ethyl Chloroacetate | Carboethoxymethyl (-CH₂COOEt) | Thioether | Ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derpharmachemica.com |

| 2-Bromophenyl Halide | 2-Bromophenyl | Thioether | Ethyl 2-[(2-Bromophenyl)sulfanyl]benzoate |

| m-CPBA (1.2 equiv) | Quinolinyl (sulfinyl) | Sulfoxide (B87167) | 2-[(7-chloroquinolin-4-yl)sulfinyl]ethyl benzoate nih.gov |

| m-CPBA (2.5 equiv) | Quinolinyl (sulfonyl) | Sulfone | 2-[(N-oxide 7-chloroquinolin-4-yl)sulfonyl]ethyl benzoate nih.gov |

Utilization as Building Blocks in Advanced Organic Synthesis

This compound and its derivatives are valuable building blocks for constructing more complex molecules, particularly heterocyclic systems. cymitquimica.com The strategic placement of the sulfanyl and ester groups allows for intramolecular cyclization reactions to form fused ring systems.

A significant application is in the synthesis of benzothiophenes. For example, N,N-dialkyl-3-(2-ethylsulfinylphenyl)-3-oxopropanamides, prepared from 2-ethylsulfanylbenzoates, undergo an interrupted Pummerer reaction when heated in acetic anhydride (B1165640) to yield 3-acetoxy-N,N-dialkylbenzo[b]thiophene-2-carboxamides. sorbonne-universite.fr

The molecule is also used in the synthesis of other complex heterocycles. The instability of the free thiol often necessitates the use of a protected form, such as an ethylsulfanyl group, which can be deprotected or activated at a later stage. thieme-connect.de For instance, 3-[2-(alkylsulfanyl)phenyl]prop-2-enoate esters can undergo cyclization to form 2H-1-benzothiopyran-2-ones. thieme-connect.de The synthesis of lookchem.comBenzothieno[3,2-b] lookchem.combenzofuran also involves an open-chain 2-sulfanylbenzoate derivative as an intermediate. cas.cz Furthermore, derivatives have been used in the synthesis of photoswitchable molecules, such as azo- and diazocine-functionalized derivatives of the VEGFR-2 inhibitor axitinib, starting from materials like 2-sulfanylbenzoate. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-sulfanylbenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is typically synthesized via esterification or thiolation reactions. A common approach involves reacting 2-mercaptobenzoic acid with ethanol under acidic catalysis (e.g., concentrated sulfuric acid). Key optimization strategies include:

- Temperature Control : Maintaining low temperatures (0–5°C) during acid addition to minimize decomposition of sensitive intermediates .

- Catalyst Selection : Using anhydrous conditions and stoichiometric acid to drive esterification to completion, as excess acid may hydrolyze the product .

- Purification : Rapid separation of the organic layer (e.g., ether extraction) and storage in amber vials under inert atmospheres to prevent oxidation of the thiol group .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR can confirm ester formation (e.g., ethyl group triplet at ~1.3 ppm and quartet at ~4.3 ppm) and thiol proton absence (due to oxidation or derivatization). ¹³C NMR identifies carbonyl (C=O) and aromatic carbons .

- FT-IR : Strong absorbance at ~1700 cm⁻¹ (ester C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if unoxidized) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns consistent with the ester and thiol groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in synthetic conditions or analytical methodologies. Strategies include:

- Reproducibility Checks : Replicating experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .

- Cross-Validation : Combining multiple techniques (e.g., XRD for crystallinity, TGA for thermal stability) to confirm structural assignments .

- Literature Meta-Analysis : Systematic reviews of published data to identify trends or methodological biases (e.g., solvent polarity effects on reaction pathways) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Modeling frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiol group’s HOMO may dominate reactivity in alkylation reactions .

- Molecular Dynamics (MD) : Simulating solvent interactions to assess steric effects on ester hydrolysis or thiol oxidation .

- Docking Studies : Evaluating binding affinities with biological targets (e.g., enzymes) for pharmacological applications, though experimental validation is critical .

Q. How can researchers design experiments to probe the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubating the compound in buffered solutions (pH 3–10) at elevated temperatures (40–60°C) and monitoring degradation via HPLC .

- Kinetic Analysis : Arrhenius plots to extrapolate shelf-life under standard storage conditions (e.g., activation energy for hydrolysis) .

- Mechanistic Probes : Adding radical scavengers or antioxidants to distinguish oxidative vs. hydrolytic degradation pathways .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing reproducibility in this compound synthesis?

- Methodological Answer :

- Error Analysis : Calculate relative standard deviation (RSD) across triplicate experiments to assess procedural consistency .

- Design of Experiments (DoE) : Factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading) and optimize yields .

- Outlier Detection : Grubbs’ test to identify anomalous data points caused by contamination or instrumentation errors .

Literature and Ethical Considerations

Q. How should researchers critically evaluate conflicting literature on the biological activity of this compound?

- Methodological Answer :

- Bias Assessment : Scrutinize funding sources or methodological limitations (e.g., in vitro vs. in vivo models) that may skew results .

- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies to identify biologically relevant concentration ranges .

- Ethical Reporting : Disclose all experimental conditions (e.g., cell lines, assay protocols) to enable replication and avoid selective data presentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.